(2R)-2-amino-3-(trifluoromethoxy)propanoicacidhydrochloride

Description

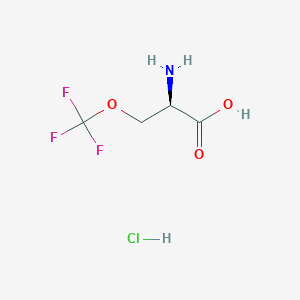

(2R)-2-amino-3-(trifluoromethoxy)propanoic acid hydrochloride is a chiral amino acid derivative characterized by a propanoic acid backbone with a trifluoromethoxy (-OCF₃) substituent at the 3-position and a hydrochloride salt at the amino group. The (2R) stereochemistry confers enantiomeric specificity, which is critical for interactions in biological systems.

Properties

IUPAC Name |

(2R)-2-amino-3-(trifluoromethoxy)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO3.ClH/c5-4(6,7)11-1-2(8)3(9)10;/h2H,1,8H2,(H,9,10);1H/t2-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLQKIXYVYYPFX-HSHFZTNMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)OC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)OC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(trifluoromethoxy)propanoicacidhydrochloride typically involves the introduction of the trifluoromethoxy group into the amino acid backbone. One common method includes the reaction of a suitable amino acid precursor with trifluoromethoxy-containing reagents under controlled conditions. For example, the formation of trifluoromethoxybenzyl trichloroacetimidate involves treating trifluoromethoxybenzyl alcohol with sodium hydride in methyl t-butyl ether at 37°C, followed by the addition of trichloroacetonitrile at 0°C .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(trifluoromethoxy)propanoicacidhydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions include various trifluoromethoxy-substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

(2R)-2-amino-3-(trifluoromethoxy)propanoicacidhydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its role in drug development.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(trifluoromethoxy)propanoicacidhydrochloride involves its interaction with specific molecular targets and pathways The trifluoromethoxy group can influence the compound’s binding affinity and activity, leading to various biological effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between (2R)-2-amino-3-(trifluoromethoxy)propanoic acid hydrochloride and its analogs:

Key Comparisons

Substituent Effects on Lipophilicity :

- The trifluoromethoxy group (-OCF₃) in the target compound balances moderate lipophilicity with strong electron-withdrawing effects, contrasting with the highly lipophilic 4,4-difluorocyclohexyl group and the polar oxolanyl group .

- The methyl ester in the fluorophenyl analog increases lipophilicity but requires hydrolysis for activation, unlike the ionized carboxylic acid in the target compound.

Stereochemical and Bioactivity Implications :

- The (2R) configuration is conserved across most analogs, suggesting enantioselective interactions (e.g., enzyme binding or transport). For example, oxolanyl derivatives may exhibit distinct pharmacokinetics due to stereospecific hydrogen bonding .

Difluorocyclohexyl groups may enhance stability in hydrophobic environments (e.g., cell membranes) .

Solubility and Formulation :

- Hydrochloride salts improve aqueous solubility across all compounds, but bulky substituents (e.g., difluorocyclohexyl) may reduce dissolution rates compared to smaller groups like -OCF₃ .

Biological Activity

(2R)-2-amino-3-(trifluoromethoxy)propanoic acid hydrochloride is a compound of significant interest in biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of (2R)-2-amino-3-(trifluoromethoxy)propanoic acid hydrochloride can be described as follows:

- Molecular Formula : C4H7ClF3NO3

- Molecular Weight : 197.55 g/mol

- IUPAC Name : (2R)-2-amino-3-(trifluoromethoxy)propanoic acid hydrochloride

This compound features a trifluoromethoxy group, which is known to enhance biological activity through increased lipophilicity and potential receptor interactions.

The biological activity of (2R)-2-amino-3-(trifluoromethoxy)propanoic acid hydrochloride is primarily attributed to its ability to interact with various biological macromolecules. It may function as a ligand in enzyme-catalyzed reactions, modulating the activity of enzymes and receptors involved in metabolic pathways. The presence of the trifluoromethoxy group can influence the compound's binding affinity and selectivity towards specific targets.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It could modulate biochemical pathways associated with inflammation, making it a candidate for further exploration in inflammatory disease treatments.

Neuroprotective Potential

Given its structural similarity to amino acids involved in neurotransmission, (2R)-2-amino-3-(trifluoromethoxy)propanoic acid hydrochloride may exhibit neuroprotective effects. Research into related compounds has demonstrated their ability to influence neuronal signaling pathways, which could be beneficial in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of (2R)-2-amino-3-(trifluoromethoxy)propanoic acid hydrochloride is closely tied to its unique structure. The trifluoromethoxy group enhances its interaction with biological targets. A comparative analysis is presented below:

| Compound | Structure | Unique Features | Potential Biological Activity |

|---|---|---|---|

| (2R)-2-amino-3-(trifluoromethoxy)propanoic acid hydrochloride | Structure | Trifluoromethoxy group | Antimicrobial, anti-inflammatory |

| (2S)-2-amino-3-(trifluoromethoxy)propanoic acid hydrochloride | Structure | Different stereochemistry | Potentially different receptor interactions |

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of similar compounds found that they could reduce oxidative stress in neuronal cells. While direct evidence for (2R)-2-amino-3-(trifluoromethoxy)propanoic acid hydrochloride is lacking, the implications suggest that further research could reveal significant therapeutic benefits in conditions such as Alzheimer's disease.

Q & A

Q. What are the optimal synthetic routes for (2R)-2-amino-3-(trifluoromethoxy)propanoic acid hydrochloride to ensure high enantiomeric purity?

Methodological Answer:

- Chiral Pool Synthesis : Start with enantiomerically pure precursors, such as D-tyrosine derivatives, to retain stereochemistry. The trifluoromethoxy group can be introduced via nucleophilic aromatic substitution or cross-coupling reactions under inert conditions (e.g., Pd-catalyzed coupling) .

- Protection/Deprotection Strategy : Use Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to protect the amino group during synthesis. Deprotection with HCl generates the hydrochloride salt .

- Racemization Mitigation : Conduct reactions at low temperatures (0–4°C) and avoid prolonged exposure to basic conditions. Monitor enantiomeric purity via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) .

Q. How can the hydrochloride salt form be distinguished from the free acid using spectroscopic techniques?

Methodological Answer:

- ¹H/¹³C NMR : The hydrochloride salt will show a downfield shift (~2-3 ppm) for the α-proton adjacent to the ammonium group due to protonation. The trifluoromethoxy group’s ¹⁹F NMR signal appears as a singlet near -55 to -60 ppm .

- Ion Chromatography : Quantify chloride content (theoretical ~12.5% for C₁₀H₁₀F₃NO₃·HCl) to confirm salt formation.

- FT-IR : Look for N–H stretches at 2500–3000 cm⁻¹ (broad, ammonium) and a carboxylate C=O stretch near 1700 cm⁻¹ .

Advanced Research Questions

Q. How does the trifluoromethoxy group impact metabolic stability compared to methoxy or hydrogen analogs?

Methodological Answer:

- In Vitro Metabolism : Incubate the compound with liver microsomes (human/rodent) and analyze metabolites via LC-MS. The electron-withdrawing trifluoromethoxy group reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life compared to methoxy analogs .

- Comparative Studies : Synthesize analogs (e.g., 4-methoxy or unsubstituted phenyl derivatives) and measure clearance rates in hepatocyte assays. Use deuterated internal standards for quantification .

Q. What computational strategies predict binding affinity to GABA transporters or ionotropic receptors?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina with crystal structures of target receptors (e.g., GAT-1 or NMDA receptors). Parameterize force fields for fluorine atoms (e.g., AMBER ff19SB) to account for electrostatic effects .

- Free Energy Perturbation (FEP) : Calculate relative binding energies of fluorinated vs. non-fluorinated analogs to identify key interactions (e.g., hydrophobic contacts with the trifluoromethoxy group) .

Q. How can discrepancies in reported IC₅₀ values across studies be systematically addressed?

Methodological Answer:

- Standardized Assay Conditions :

- Buffer System : Use HEPES (pH 7.4) with 140 mM NaCl to mimic physiological conditions.

- Solubility : Pre-dissolve the hydrochloride salt in DMSO (<0.1% final concentration) to avoid precipitation .

- Reference Standards : Cross-validate potency using a certified reference material (e.g., USP-grade compounds) to rule out batch-to-batch variability .

Experimental Design & Data Analysis

Q. What in vitro assays are optimal for evaluating target engagement in neuronal cells?

Methodological Answer:

- Fluorescent Calcium Imaging : Load cells with Fura-2 AM and measure intracellular Ca²⁺ flux upon compound exposure. The hydrochloride salt’s solubility ensures uniform distribution in assay buffers .

- Patch-Clamp Electrophysiology : Assess effects on ion channels (e.g., GABA₃ receptors) using HEK293 cells expressing human isoforms. Include a vehicle control (HCl-neutralized solution) to isolate pH effects .

Q. What purification techniques maintain chiral integrity during scale-up?

Methodological Answer:

- Preparative Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralcel OD-H) with ethanol/water mobile phase. Collect fractions and lyophilize to isolate the hydrochloride salt .

- Crystallization : Optimize solvent mixtures (e.g., ethanol/acetone) to induce crystallization. Monitor crystal morphology under polarized light to detect racemic contamination .

Safety & Handling

Q. What protocols minimize airborne exposure during solid-phase synthesis?

Methodological Answer:

- Engineering Controls : Use fume hoods with face velocity ≥0.5 m/s.

- PPE : Wear nitrile gloves and N95 masks during weighing.

- Decontamination : Clean surfaces with 70% ethanol; dispose of waste via halogenated solvent disposal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.